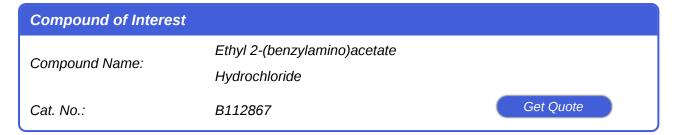


# An In-depth Technical Guide to N-Benzylglycine Ethyl Ester Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzylglycine ethyl ester hydrochloride, a key intermediate in organic synthesis with significant applications in pharmaceutical and biochemical research. This document details its chemical and physical properties, synthesis methodologies, safety and handling protocols, and its role as a versatile building block in the development of bioactive molecules.

# **Chemical and Physical Properties**

N-Benzylglycine ethyl ester hydrochloride is a white to off-white solid. It is the hydrochloride salt of N-Benzylglycine ethyl ester, a derivative of the simplest amino acid, glycine. The benzyl group enhances lipophilicity, while the ethyl ester provides a readily modifiable or removable protecting group for the carboxylic acid functionality. These structural features make it a valuable starting material in multi-step organic syntheses.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for N-Benzylglycine ethyl ester hydrochloride and its corresponding free base, N-Benzylglycine ethyl ester.

Table 1: Chemical Properties of N-Benzylglycine Ethyl Ester Hydrochloride



Property	Value	Reference(s)
CAS Number	6344-42-9	[1]
Molecular Formula	C11H16CINO2	[1]
Molecular Weight	229.70 g/mol	[1]
Appearance	White to beige solid/powder	[1]
Purity	≥98%	[1]
Melting Point	96-100 °C	
Storage Temperature	Room Temperature, sealed in dry conditions	

Table 2: Physical and Chemical Properties of N-Benzylglycine Ethyl Ester (Free Base)

Property	Value	Reference(s)
CAS Number	6436-90-4	[2]
Molecular Formula	C11H15NO2	[2]
Molecular Weight	193.24 g/mol	[2]
Appearance	Clear, colorless to yellow liquid	[3]
Boiling Point	140-142 °C at 10 mmHg	[4]
Density	1.031 g/mL at 25 °C	[4]
Refractive Index (n20/D)	1.506	[4]
Flash Point	113 °C (235.4 °F) - closed cup	[3]
Storage Temperature	2-8°C	[3]

# **Synthesis and Experimental Protocols**

N-Benzylglycine ethyl ester is an important intermediate for pharmaceuticals, pesticides, and other fine chemicals.[5] It can be synthesized through various routes, with a common and



efficient method being the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.

# Synthesis of N-Benzylglycine Ethyl Ester from Glycine Ethyl Ester Hydrochloride

This protocol details a cost-effective method for synthesizing N-Benzylglycine ethyl ester, achieving a high yield and purity suitable for large-scale production.[5]

#### Experimental Protocol:

- Preparation of Glycine Ethyl Ester Free Base:
  - To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
  - Heat the mixture to reflux and maintain for 1 hour.
  - Cool the mixture. A white solid (triethylamine hydrochloride) will precipitate.
  - Filter the solid. The filtrate contains the glycine ethyl ester free base.
- N-Alkylation Reaction:
  - To the filtrate from the previous step, add an additional 20.0 g of triethylamine.
  - Cool the mixture to a temperature of 0-5°C.
  - Slowly add 27.8 g of benzyl chloride dropwise to the cooled mixture.
  - After the addition is complete, heat the reaction mixture to 40°C and maintain for 4 hours.
- Work-up and Purification:
  - Upon completion of the reaction, filter the mixture to remove the precipitated triethylamine hydrochloride.
  - Wash the filtrate with water until it is neutral.

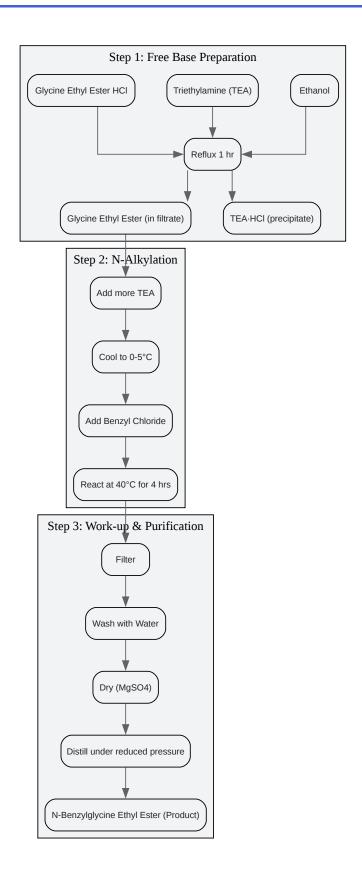
### Foundational & Exploratory





- o Dry the organic layer with anhydrous magnesium sulfate and filter off the drying agent.
- Concentrate the filtrate by distillation under reduced pressure at 100°C to remove the solvent.
- Collect the fraction at 139-142°C to yield N-Benzylglycine ethyl ester as a pale yellow oily liquid. The expected yield is approximately 80.3%.[5]





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Synthesis workflow for N-Benzylglycine ethyl ester.



# **Applications in Drug Development and Research**

N-Benzylglycine ethyl ester hydrochloride serves as a versatile building block in medicinal chemistry, primarily in the synthesis of peptide analogs and other bioactive molecules.[6] Its structure is amenable to modifications, making it a valuable intermediate in the development of pharmaceuticals, particularly for targeting neurological disorders.[6][7]

### **Role in Peptide Synthesis**

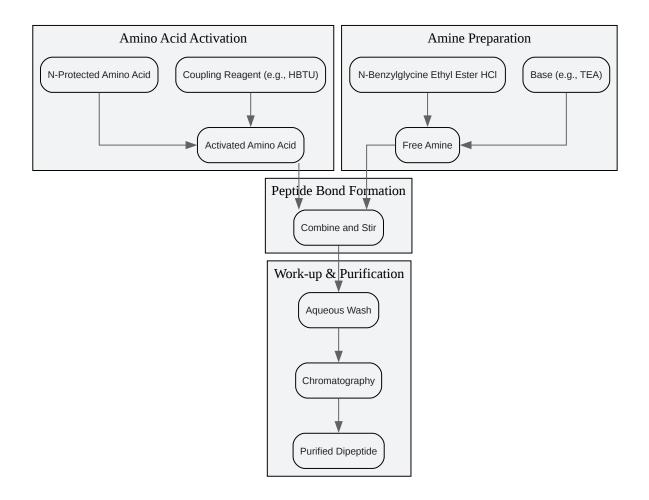
N-protected amino acid esters, such as N-Benzylglycine ethyl ester, are fundamental in solution-phase peptide synthesis. The ester group protects the C-terminus, while the N-benzyl group can act as a protecting group or as a key pharmacophoric element. The hydrochloride salt form ensures stability and ease of handling.

General Experimental Protocol for Peptide Coupling:

- Deprotection (if necessary) and Neutralization:
  - If starting with an N-protected version (e.g., N-Cbz-N-benzylglycine ethyl ester), the protecting group is removed.
  - N-Benzylglycine ethyl ester hydrochloride is neutralized with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a suitable aprotic solvent (e.g., dichloromethane or DMF) to yield the free amine.
- Coupling Reaction:
  - The N-protected amino acid to be coupled is activated with a coupling reagent (e.g., DCC, HBTU, or HATU).
  - The neutralized N-Benzylglycine ethyl ester is added to the activated amino acid.
  - The reaction is stirred at room temperature until completion, which is monitored by TLC or LC-MS.
- Work-up and Purification:



- The reaction mixture is filtered to remove any precipitated by-products (e.g., DCU if DCC is used).
- The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried, concentrated, and the resulting dipeptide is purified, typically by column chromatography or recrystallization.





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General workflow for peptide synthesis.

## **Precursor for Anticonvulsant Agents**

Research has shown that derivatives of N-protected glycines exhibit anticonvulsant properties. For instance, N-(benzyloxycarbonyl)glycine (Z-glycine), a structurally related compound, has demonstrated significant anticonvulsant activity in various animal models, including the maximal electroshock seizure test.[8][9] It is suggested that these compounds may act as prodrugs or interact with glycine-related pathways in the central nervous system.[8] N-Benzylglycine derivatives are therefore of interest in the design and synthesis of novel anticonvulsant drugs.[9] The benzyl group can be a key structural motif for activity, and further derivatization of the ester could lead to potent drug candidates.

# **Analytical Data Summary**

A complete structural elucidation and purity assessment of N-Benzylglycine ethyl ester hydrochloride requires a combination of spectroscopic techniques.

Table 3: Spectroscopic and Analytical Data



Technique	Description
<sup>1</sup> H NMR	The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the nitrogen and the carbonyl group, the benzylic protons, and the aromatic protons of the benzyl group.
<sup>13</sup> C NMR	The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, the aliphatic methylene carbons, and the aromatic carbons of the benzyl ring.
Infrared (IR) Spectroscopy	The IR spectrum typically shows strong absorption bands corresponding to the C=O stretching of the ester, N-H stretching (of the hydrochloride salt), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)	Mass spectral analysis, often using GC-MS, will show the molecular ion peak for the free base (N-Benzylglycine ethyl ester) and characteristic fragmentation patterns, such as the loss of the ethoxy group or the benzyl group.

Note: Reference spectra for N-Benzylglycine ethyl ester are available in public databases such as PubChem and the NIST WebBook.[2][10]

# Safety and Handling

Proper handling of N-Benzylglycine ethyl ester hydrochloride is essential in a laboratory setting. The following information is summarized from available Safety Data Sheets (SDS).

Table 4: GHS Hazard and Safety Information



Category	Information	Reference(s)
Pictograms	GHS07 (Exclamation Mark)	[9]
Signal Word	Warning	[9]
Hazard Statements	H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects. The free base is classified as causing severe skin burns and eye damage (H314).	[9][11]
Precautionary Statements	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	[9][11]
Personal Protective Equipment (PPE)	Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.	[6]
First Aid	Eyes: Flush with plenty of water for at least 15 minutes.  Skin: Flush skin with plenty of water. Ingestion: Wash out mouth with water. Give 2-4 cupfuls of milk or water if the victim is conscious and alert.  Seek medical attention.  Inhalation: Move to fresh air.	[8]
Storage	Store in a cool, dry, well- ventilated place in a tightly	[6]



#### closed container.

Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.

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